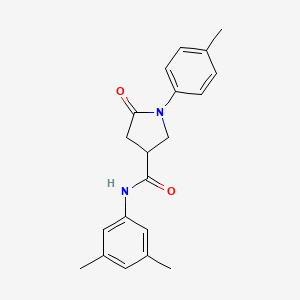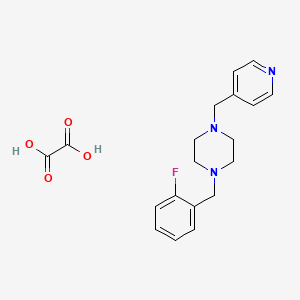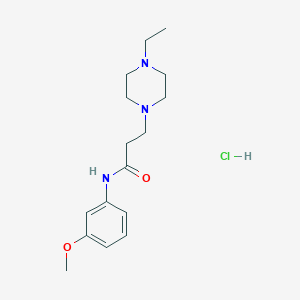![molecular formula C16H20N2O6 B3940000 2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)
2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide
Overview
Description
2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide, also known as PNU-95700, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and differentiation.
Scientific Research Applications
2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide has been extensively studied in scientific research due to its potent inhibitory activity against GSK-3. It has been shown to have therapeutic potential in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In bipolar disorder, this compound has been shown to regulate mood and behavior by modulating the activity of GSK-3. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Mechanism of Action
2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide exerts its pharmacological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various cellular processes, including glycogen synthesis, gene transcription, and protein synthesis. By inhibiting GSK-3, this compound modulates the activity of various downstream signaling pathways, including the Wnt/beta-catenin pathway, which is involved in cell proliferation and differentiation, and the insulin signaling pathway, which is involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the activity of GSK-3 in various cell lines, including neuronal cells, cancer cells, and immune cells. In vivo, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease, regulate mood and behavior in animal models of bipolar disorder, and inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent inhibitory activity against GSK-3, which makes it a useful tool for studying the role of GSK-3 in various cellular processes. Another advantage is its selectivity for GSK-3 over other kinases, which reduces the risk of off-target effects. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Future Directions
There are several future directions for the study of 2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective inhibitors of GSK-3 for therapeutic use in various diseases. Another direction is the investigation of the role of GSK-3 in other cellular processes, including autophagy and apoptosis. Additionally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce its toxicity in vivo. Finally, the use of this compound in combination with other drugs could enhance its therapeutic potential in various diseases.
properties
IUPAC Name |
N-(4-nitrophenyl)-2-[2-oxo-5-(propan-2-yloxymethyl)oxolan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6/c1-10(2)23-9-14-7-11(16(20)24-14)8-15(19)17-12-3-5-13(6-4-12)18(21)22/h3-6,10-11,14H,7-9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGJWMPPJSIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1CC(C(=O)O1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-chlorobenzyl){2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3939917.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B3939920.png)
![5-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3939927.png)

![N-(2-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylthio)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939938.png)
![4-bromo-2-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3939943.png)
![2-[4-(4-methoxyphenyl)-1-piperazinyl]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B3939963.png)

![N-(4-{[4-(1-methyl-3-phenylpropyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3939986.png)

![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)

![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)